molecular formula C19H21ClN2O3S B3935743 1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide

Cat. No. B3935743
M. Wt: 392.9 g/mol
InChI Key: XYVSDRGXVAWXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide, commonly known as CSP, is a synthetic compound that belongs to the class of proline derivatives. CSP has been widely used in scientific research for its potential in various biological and pharmacological applications.

Mechanism of Action

The mechanism of action of CSP is not fully understood. However, it is believed that CSP inhibits the activity of proteases by binding to their active site and preventing substrate binding. CSP has been shown to have a high affinity for the active site of proteases, making it a potent inhibitor.
Biochemical and Physiological Effects
CSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CSP inhibits the activity of various proteases, including trypsin, chymotrypsin, and elastase. In addition, CSP has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

CSP has several advantages for lab experiments. It is a potent and selective inhibitor of proteases, making it a valuable tool for studying protease activity. CSP is also relatively easy to synthesize and purify, making it readily available for research. However, CSP has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on CSP. One area of research is the development of novel CSP derivatives with improved pharmacological properties. Another area of research is the identification of new protease targets for CSP. In addition, CSP could be used as a tool to study the role of proteases in various biological processes, including cancer and inflammation. Finally, the use of CSP in drug discovery and development could be explored further.
Conclusion
In conclusion, CSP is a synthetic compound that has been extensively studied for its potential in various biological and pharmacological applications. CSP is a potent inhibitor of proteases and has been shown to have various biochemical and physiological effects. CSP has several advantages for lab experiments, but also has some limitations. Future research on CSP could lead to the development of novel therapeutics and a better understanding of protease biology.

Scientific Research Applications

CSP has been extensively studied for its potential in various biological and pharmacological applications. One of the major areas of research is its use as a protease inhibitor. CSP has been shown to inhibit the activity of various proteases, including serine proteases, cysteine proteases, and metalloproteases. This makes CSP a potential candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13-10-14(2)12-16(11-13)21-19(23)18-4-3-9-22(18)26(24,25)17-7-5-15(20)6-8-17/h5-8,10-12,18H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVSDRGXVAWXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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